2-Phenyl-1,3,6,2-dioxazaborocane

Description

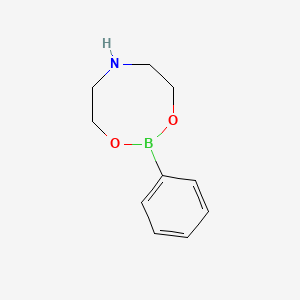

2-Phenyl-1,3,6,2-dioxazaborocane is a boron-containing heterocyclic compound characterized by a six-membered ring system incorporating nitrogen, oxygen, and boron atoms. The phenyl group at the 2-position confers unique electronic and steric properties, influencing its reactivity and applications. Structurally, it belongs to the dioxazaborocane family, where boron is coordinated within a bicyclic framework. This compound has been utilized in organic synthesis, catalysis, and materials science due to its stability and tunable reactivity .

Propriétés

IUPAC Name |

2-phenyl-1,3,6,2-dioxazaborocane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO2/c1-2-4-10(5-3-1)11-13-8-6-12-7-9-14-11/h1-5,12H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPIHVYSMTIFCST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCNCCO1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20507667 | |

| Record name | 2-Phenyl-1,3,6,2-dioxazaborocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4406-73-9 | |

| Record name | 2-Phenyl-1,3,6,2-dioxazaborocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparaison Avec Des Composés Similaires

Substituent Variations

Dioxazaborocane derivatives differ primarily in substituents at the 2- and 6-positions, which modulate their properties:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : Phenyl groups (electron-donating) stabilize the boron center, while perfluorophenyl groups (electron-withdrawing) enhance electrophilicity, making the latter more reactive in Suzuki-Miyaura couplings .

- Alkyl vs. Aryl Substituents : Long alkyl chains (e.g., octadecyl in ODOC) improve solubility in lubricants , whereas aryl groups enable π-π interactions in catalytic systems .

Catalytic and Reduction Capabilities

- 2,2’-Bi-dioxazaborocane : Generates H₂ in aqueous media, enabling catalytic reductions of alkenes, alkynes, and aryl halides without external H₂ .

- Phenyl Derivatives : Used in cross-coupling reactions; bromophenyl variants serve as intermediates in acridinium dye synthesis .

- Lubricant Additives : Octadecyl-substituted dioxazaborocanes (e.g., ODOC) reduce friction in stainless steel/CoCrMo systems by forming protective films .

Physical and Spectroscopic Properties

Insights :

- Lipophilicity: Alkyl chains (e.g., octadecyl) drastically increase LogP, favoring nonpolar environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.